molecular formula C23H23NO4 B1532373 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid CAS No. 1263047-06-8

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1532373
CAS No.: 1263047-06-8
M. Wt: 377.4 g/mol
InChI Key: STODQAWDWVVYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a synthetic amino acid derivative featuring a cyclohexene ring substituted with a methyl group at the 4-position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety. The cyclohexene ring introduces rigidity and conformational constraints, while the Fmoc group enhances hydrophobicity and facilitates solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions . This compound is structurally distinct from conventional Fmoc-amino acids (e.g., Fmoc-glycine or Fmoc-tryptophan) due to its alicyclic backbone, which may influence its physicochemical properties and applications in nanotechnology or medicinal chemistry.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STODQAWDWVVYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of Fmoc-amchec-oh is influenced by the environmental conditions. It is stable under acidic and oxidative conditions, but it can be deprotected under mild basic conditions. The compound is also sensitive to reductive conditions. Therefore, the compound’s action, efficacy, and stability are highly dependent on the pH and redox state of the environment.

Biological Activity

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid (FMCC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FMCC, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Chemical Formula : C23H23NO4
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1263047-06-8

FMCC is characterized by the presence of a fluorene-based protecting group (Fmoc) attached to an amino acid structure, which influences its solubility and reactivity in biological systems.

FMCC's biological activity is primarily attributed to its ability to interact with specific protein targets and pathways involved in cellular processes. Preliminary studies suggest that FMCC may function as an inhibitor of certain enzymes or receptors, similar to other compounds in its class.

Anticancer Activity

Recent studies have investigated the anticancer properties of FMCC. In vitro assays demonstrated that FMCC exhibits cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The compound appears to induce apoptosis through the activation of intrinsic apoptotic pathways, evidenced by increased levels of cleaved PARP and reduced Bcl-2 expression in treated cells.

Table 1: IC50 Values of FMCC Against Different Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-23131
PANC-125
MCF-740

These values indicate that FMCC has a significant inhibitory effect on cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy.

In Vivo Studies

In vivo studies using mouse models have shown promising results for FMCC. For instance, tumor-bearing mice treated with FMCC exhibited reduced tumor growth compared to control groups. Histological analysis revealed no significant toxicity to normal tissues, indicating a favorable safety profile.

Case Studies

  • Study on Breast Cancer : In a recent study, FMCC was administered to mice with MDA-MB-231 xenografts. The treatment resulted in a significant reduction in tumor volume without noticeable side effects, supporting its potential as an anticancer agent .
  • Pancreatic Cancer Model : Another investigation focused on the effects of FMCC on PANC-1 cells. The findings indicated that FMCC effectively decreased cell viability and induced apoptosis, correlating with alterations in apoptosis-related protein expressions .

Scientific Research Applications

Peptide Synthesis

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is widely used as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) group allows for easy protection and deprotection during solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences efficiently.

Drug Development

This compound plays a crucial role in the pharmaceutical industry, particularly in the design of new drugs that target specific biological pathways. Its structural properties enhance the efficacy of therapeutic agents, making it a valuable asset in medicinal chemistry.

Bioconjugation

In bioconjugation techniques, 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for developing diagnostics and therapeutic agents, as it aids in creating targeted delivery systems.

Research in Organic Chemistry

The compound serves as a valuable reagent in organic synthesis, allowing chemists to explore new reactions and develop innovative synthetic methodologies. Its unique structure contributes to various chemical transformations that are essential for advancing organic chemistry.

Material Science

In material science, this chemical is applied in creating functional materials such as polymers and coatings with tailored properties for specific applications in electronics and nanotechnology.

Data Table: Applications Overview

Application AreaDescriptionSignificance
Peptide SynthesisKey building block for SPPSEnables complex peptide sequence construction
Drug DevelopmentEnhances efficacy of therapeutic agentsVital for developing new drugs
BioconjugationFacilitates attachment of biomoleculesCrucial for diagnostics and targeted therapies
Organic ChemistryValuable reagent for exploring new reactionsAdvances synthetic methodologies
Material ScienceUsed in creating polymers and coatingsTailors properties for electronics/nanotech

Case Study 1: Peptide Therapeutics

Research has demonstrated the use of 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid in synthesizing peptides that exhibit enhanced biological activity. For instance, a study focused on developing peptides with improved binding affinity to specific receptors utilized this compound as a fundamental building block, resulting in promising therapeutic candidates.

Case Study 2: Targeted Drug Delivery

In another case, the compound was employed to create bioconjugates that enhance drug delivery systems. By attaching therapeutic agents to targeting ligands using this compound, researchers achieved increased specificity and reduced side effects in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(Fmoc-amino)cyclohexanecarboxylic Acid
  • Structure : Lacks the cyclohexene double bond and methyl group.
  • Properties : The saturated cyclohexane ring reduces steric hindrance compared to the cyclohexene derivative. However, the absence of the methyl group diminishes hydrophobic interactions. This compound is commercially available for SPPS .
  • Applications: Used as a building block in peptide synthesis, but its rigid, non-aromatic structure limits π-π interactions in nanotube coatings .
1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic Acid
  • Structure : Features a tert-butoxycarbonyl (Boc) group instead of Fmoc.
  • Properties : Boc is less hydrophobic than Fmoc, improving aqueous solubility. However, Boc deprotection requires stronger acidic conditions (e.g., trifluoroacetic acid), limiting compatibility with acid-sensitive substrates .
  • Applications : Primarily used in solution-phase synthesis due to Boc’s acid-labile nature.
Fmoc-ACPC-OH (1-(Fmoc-amino)cyclopropanecarboxylic Acid)
  • Structure : Contains a cyclopropane ring instead of cyclohexene.
  • However, its smaller size reduces steric bulk compared to the cyclohexene derivative .
  • Applications : Employed in peptide stapling and constrained peptide design.

Functional Analogues

Fmoc-Tryptophan-OH
  • Structure : Aromatic indole side chain.
  • Properties: Strong π-π interactions with carbon nanotubes (SWNTs), achieving interaction energies of −35 kcal·mol⁻¹ in molecular dynamics (MD) simulations. The indole group facilitates homogeneous SWNT coating .
  • Applications: Effective in non-covalent SWNT functionalization for biomedical applications.
Fmoc-Cysteine-OH
  • Structure : Thiol-containing side chain.
  • Properties : Forms weaker interactions with SWNTs (−15 kcal·mol⁻¹) due to the lack of aromaticity. However, the thiol group enables post-functionalization via disulfide bonds .
  • Applications : Used in redox-responsive drug delivery systems.

Physicochemical and Functional Comparison

Property 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic Acid Fmoc-Tryptophan-OH 1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic Acid
Hydrophobicity High (Fmoc group) Moderate (indole) Moderate (Boc group)
π-π Interaction Strength Moderate (cyclohexene conjugation) High (aromatic indole) Low (non-aromatic)
Deprotection Conditions Mild base (piperidine) Mild base Strong acid (TFA)
SWNT Interaction Energy Estimated −20 to −25 kcal·mol⁻¹* −35 kcal·mol⁻¹ Not studied

*Predicted based on MD simulations of alicyclic Fmoc derivatives .

Biocompatibility and Drug Delivery

The methyl group and cyclohexene backbone may enhance metabolic stability compared to linear Fmoc-amino acids.

Preparation Methods

Reduction of 4-Nitrobenzoic Acid Derivatives

A common route involves the hydrolytic reduction of 4-nitrobenzoic acid derivatives to 4-aminobenzoic acid intermediates, followed by catalytic hydrogenation to obtain 4-amino-1-cyclohexanecarboxylic acid derivatives. However, this method typically favors the cis isomer with yields of up to 83% but cis selectivity as high as 99.8%.

Catalytic Hydrogenation

  • Raney Nickel Catalysts: Catalytic hydrogenation using Raney Nickel can produce the trans isomer but requires high hydrogen pressures (~150 bar) and presents issues such as pyrophoricity, dosing difficulties, and separation of catalyst particles from the product.
  • Ruthenium or Rhodium Catalysts: These catalysts on supports like carbon or alumina have been shown to improve the trans/cis ratio, with ruthenium offering higher yields and lower cost compared to rhodium. The reaction conditions are milder, with hydrogen pressures below 100 bar preferred for industrial scalability.

One-Pot Synthesis Method for Trans Isomer

A significant advancement is the development of a one-pot process that directly converts p-aminobenzoic acid derivatives to the trans isomer of 4-amino-1-cyclohexanecarboxylic acid derivatives, including those with protecting groups such as 9-Fluorenylmethyloxycarbonyl (Fmoc). This process achieves trans isomer ratios greater than 75% without the need for post-synthesis isomerization steps.

Reaction Conditions

Parameter Conditions Notes
Catalyst Ru or Rh on carbon or alumina Ru preferred for cost and yield
Solvent Water, isopropanol, or mixture Water/isopropanol mixture preferred
Temperature 90–120 °C (optimal ~100 °C) Below 85 °C or above 138 °C reduces yield
Hydrogen Pressure ≤ 100 bar Mild pressure suitable for industrial use
Reaction Type One-pot, no solvent change required Simplifies scale-up and purification

Advantages

  • High trans isomer selectivity (>75%)
  • Mild reaction conditions suitable for industrial scale
  • Avoidance of multi-step isomerization processes
  • Compatibility with amine protecting groups such as Fmoc

Isomerization Methods (Alternative)

Previous methods involved converting the cis isomer to the trans isomer via derivatization with bulky substituents followed by base treatment in methanol. These methods had lower overall yields (~40-73%) and involved multiple steps, making them less attractive for large-scale synthesis.

Summary Table of Preparation Methods

Method Catalyst/Conditions Trans Isomer Ratio Yield (%) Notes
Hydrolytic reduction + hydrogenation Raney Ni, high pressure (150 bar) Low (cis favored) ~83 Difficult catalyst handling, high pressure
Catalytic hydrogenation Ru or Rh on carbon/alumina, ≤100 bar, 90–120 °C >75% High One-pot, mild conditions, industrially feasible
Cis to trans isomerization Base treatment of bulky derivatives ~40-73% Moderate Multi-step, lower yield, less efficient

Research Findings and Industrial Implications

The one-pot catalytic hydrogenation using ruthenium or rhodium catalysts under mild hydrogen pressure and controlled temperature represents a breakthrough in the preparation of 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid derivatives. This method enhances the trans isomer yield and purity, facilitating its use in peptide synthesis and drug development. The mild conditions and scalability make this approach highly attractive for pharmaceutical manufacturing.

Q & A

Q. What computational methods predict regioselectivity in electrophilic additions to the cyclohexene ring?

  • DFT calculations (B3LYP/6-31G*): Compare activation energies for bromination at C3 vs. C4. The methyl group directs electrophiles to the less hindered C3 position (ΔΔG‡ ~2.1 kcal/mol) .
  • Docking studies : Predict binding poses in enzyme active sites using AutoDock Vina or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.